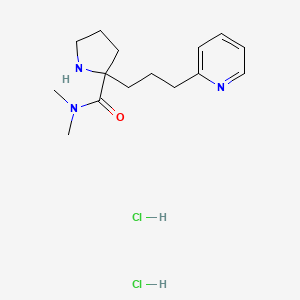
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Overview
Description
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3O and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride is a derivative of pyrrolidine and pyridine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological implications, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Weight : 269.77 g/mol
- Chemical Structure : The compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid derivative.
IUPAC Name
- IUPAC Name : 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride.
Physical Properties
- Inhibition of Blood Coagulation Factor X :
-
Potential Antitumor Activity :
- Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit anticancer properties by inhibiting cell proliferation pathways, particularly through the inhibition of cyclin-dependent kinases (CDKs) . These enzymes are vital in regulating the cell cycle and their dysregulation is often linked to cancer.
- Neuropharmacological Effects :
Study on Anticoagulant Properties
A study evaluated the anticoagulant efficacy of the compound in vitro, demonstrating significant inhibition of factor Xa activity at micromolar concentrations. The study highlighted the compound's potential as a therapeutic agent for thrombotic disorders.
| Concentration (μM) | Factor Xa Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 85 |
Anticancer Activity
Research involving cell lines has shown that the compound can inhibit proliferation in cancer cells through the modulation of CDK activity. An in vitro assay demonstrated that the compound reduced cell viability by over 70% in certain cancer cell lines at concentrations around 10 μM.
| Cell Line | Viability (%) at 10 μM |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 40 |
Safety and Toxicity
Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Studies report minimal cytotoxicity at therapeutic doses but emphasize the need for further investigation into long-term effects and potential side effects .
Properties
IUPAC Name |
N,N-dimethyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-18(2)14(19)15(10-6-12-17-15)9-5-8-13-7-3-4-11-16-13;;/h3-4,7,11,17H,5-6,8-10,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAUPMAGTNDWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCN1)CCCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















